2-(2,4-ジヒドロキシベンゾイル)安息香酸

概要

説明

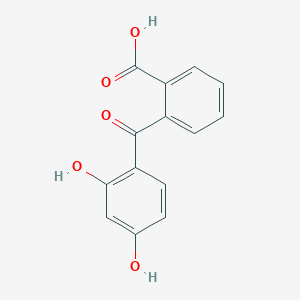

2-(2,4-Dihydroxybenzoyl)benzoic acid, also known as o-β-Resorcyloylbenzoic Acid or Fluorescein impurity C, is a by-product of fluorescein . It has a molecular weight of 258.23 and a molecular formula of C14H10O5 .

Molecular Structure Analysis

The molecular structure of 2-(2,4-Dihydroxybenzoyl)benzoic acid is characterized by an angle of 87.12 (4)° between the planes formed by the 2,4-dihydroxybenzoyl and o-benzoic acid moieties . The structure also features an intramolecular O—H⋯O hydrogen bond, and intermolecular O—H⋯O hydrogen bonds connect molecules to form a two-dimensional network parallel to (10) .科学的研究の応用

医薬品参照標準

2-(2,4-ジヒドロキシベンゾイル)安息香酸: は、特にフルオレセインの不純物として、医薬品参照標準として使用されています . 医薬品の品質と純度を保証するための基準として役立ちます。

医薬品化学

医薬品化学において、この化合物はCYP3A4阻害剤としての可能性で知られています . これは、CYP3A4が体内で多くの薬物を代謝する酵素であり、阻害剤は薬物の代謝と相互作用に影響を与える可能性があるため重要です。

バイオテクノロジー研究

バイオテクノロジーでは、2-(2,4-ジヒドロキシベンゾイル)安息香酸はフルオレセイン生産の副産物です . その特性は、バイオアッセイや診断テストなどの新しいバイオテクノロジー方法やアプリケーションを開発するために興味深いものです。

材料科学

この化合物は、ユニークな電気物理的特性を持つ材料の設計のための材料科学にも関心があります . その分子構造は、新しいポリマー材料の開発における鍵となる可能性があります。

環境科学

環境科学では、2-(2,4-ジヒドロキシベンゾイル)安息香酸は、標準または参照化合物として環境サンプルの分析に使用でき、さまざまな物質の検出と定量に役立ちます .

分析化学

分析化学者は、クロマトグラフィーと分光法で、この化合物をキャリブレーションと方法開発の標準として使用して、複雑な化学分析における正確な測定を確保できます .

薬理学

薬理学的には、薬物様特性とバイオアベイラビリティについて調べられており、同様の化合物が生物学的システム内でどのように相互作用するかについての理解に貢献しています .

誘導体の合成

最後に、2-(2,4-ジヒドロキシベンゾイル)安息香酸は、創薬や有機化学研究を含むさまざまな分野で潜在的な用途を持つ化学誘導体の合成に使用されます .

作用機序

Target of Action

It is known to belong to the class of organic compounds known as hydroxybenzoic acid derivatives , which are compounds containing a hydroxybenzoic acid (or a derivative), a benzene ring bearing a carboxyl and hydroxyl groups .

Mode of Action

As a hydroxybenzoic acid derivative, it may interact with its targets through hydrogen bonding due to the presence of hydroxyl groups .

Biochemical Pathways

Hydroxybenzoic acid derivatives are known to be involved in various biological processes due to their antioxidant properties .

Pharmacokinetics

The compound’s solubility in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone has been reported , which could influence its bioavailability.

Result of Action

Hydroxybenzoic acid derivatives are known for their antioxidant properties, which can protect cells from damage caused by harmful free radicals .

Action Environment

The action of 2-(2,4-Dihydroxybenzoyl)benzoic acid can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as it is recommended to be stored at +5°C . Additionally, the compound’s solubility in various solvents can influence its efficacy and stability in different environments.

Safety and Hazards

When handling 2-(2,4-Dihydroxybenzoyl)benzoic acid, it’s advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

特性

IUPAC Name |

2-(2,4-dihydroxybenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c15-8-5-6-11(12(16)7-8)13(17)9-3-1-2-4-10(9)14(18)19/h1-7,15-16H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEFFPFIBREPIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50279941 | |

| Record name | 2-(2,4-Dihydroxybenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2513-33-9 | |

| Record name | 2-(2',4'-Dihydroxybenzoyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002513339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2513-33-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2513-33-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,4-Dihydroxybenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2',4'-DIHYDROXYBENZOYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63XZ9244E2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

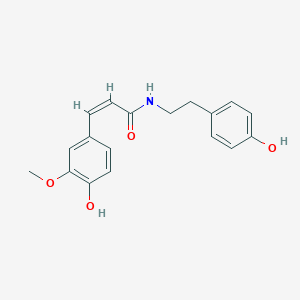

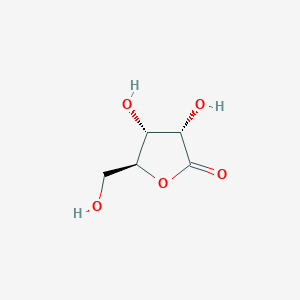

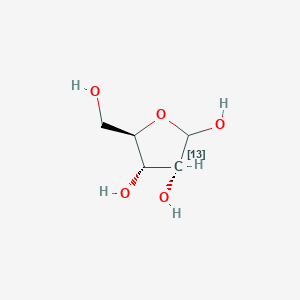

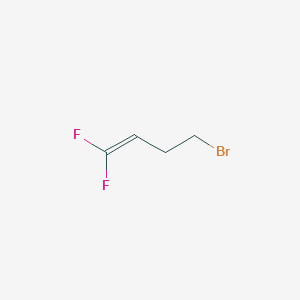

Feasible Synthetic Routes

Q1: What are some of the impurities found in commercially available fluorescein sodium injection, and how is 2-(2,4-Dihydroxybenzoyl)benzoic acid related to this?

A1: Research has identified several impurities in commercially available fluorescein sodium injection, including 6-Hydroxy-7-sulfo-9-(o-carboxyphenyl)-3H-xanthen-3-one, 6-hydroxy-9-(o-ethoxycarbonylphenyl)3H-xanthen-3-one, and interestingly, 2-(2,4-dihydroxybenzoyl)benzoic acid. [] This suggests that 2-(2,4-dihydroxybenzoyl)benzoic acid might be an intermediate or a byproduct in the synthesis of fluorescein sodium, highlighting its relevance to the pharmaceutical industry. []

Q2: What is the structural characterization of 2-(2,4-Dihydroxybenzoyl)benzoic acid?

A2: 2-(2,4-Dihydroxybenzoyl)benzoic acid is an organic compound with the molecular formula C14H10O5. [] Its structure consists of a benzene ring substituted with a carboxylic acid group (-COOH) at the ortho position (2-position) and a 2,4-dihydroxybenzoyl group at the 1-position. The dihydroxybenzoyl group itself contains two hydroxyl groups (-OH) at the 2 and 4 positions of the benzene ring.

Q3: How does the structure of 2-(2,4-Dihydroxybenzoyl)benzoic acid influence its ability to form metal salts, and what are the potential applications of these salts?

A3: The presence of two hydroxyl groups in the 2,4-dihydroxybenzoyl moiety of 2-(2,4-Dihydroxybenzoyl)benzoic acid enables it to act as a bidentate ligand, readily forming stable complexes with various transition metal ions such as Co+2, Ni+2, and Mn+3. [] These metal salts have been investigated for their potential as photostabilizers, with the manganese salt demonstrating the most promising results due to its ability to maintain its intramolecular hydrogen bonding even after complexation. [] This property makes these metal salts particularly interesting for applications where protecting materials from light degradation is crucial.

Q4: Can you elaborate on the use of 2-(2,4-Dihydroxybenzoyl)benzoic acid in the synthesis of other compounds?

A4: 2-(2,4-Dihydroxybenzoyl)benzoic acid serves as a key starting material in synthesizing various fluorescent dyes, including rhodamine, rhodol, and fluorescein derivatives. [] Notably, researchers have successfully redesigned the synthesis of the rhodol scaffold by utilizing 2-(2,4-Dihydroxybenzoyl)benzoic acid, leading to efficient production of rhodol methyl ester with yields ranging from 25-30%. [] This highlights the versatility of 2-(2,4-Dihydroxybenzoyl)benzoic acid as a building block in organic synthesis and its contribution to developing novel fluorescent probes for various applications.

Q5: What analytical methods are typically used to characterize and quantify 2-(2,4-Dihydroxybenzoyl)benzoic acid?

A5: Several analytical techniques can be employed for the characterization and quantification of 2-(2,4-Dihydroxybenzoyl)benzoic acid. For instance, researchers utilized techniques like RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) to analyze the components present in a sample containing the compound. [] Additionally, NMR (Nuclear Magnetic Resonance) spectroscopy and MS (Mass Spectrometry) are commonly used for structural elucidation and molecular weight determination. [] These methods provide complementary information about the compound's identity, purity, and potentially the presence of any impurities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide](/img/structure/B119396.png)

![4-Sulfocalix[4]arene sodium salt](/img/structure/B119419.png)